methyl 4-bromo-2-[[methyl(1H-1,2,4-triazol-5-ylmethyl)amino]methyl]benzoate
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Overview
Description
Methyl 4-bromo-2-[[methyl(1H-1,2,4-triazol-5-ylmethyl)amino]methyl]benzoate is an organic compound that features a benzoate ester functional group, a bromine atom, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-[[methyl(1H-1,2,4-triazol-5-ylmethyl)amino]methyl]benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzoic acid.
Esterification: The 4-bromobenzoic acid is esterified to form methyl 4-bromobenzoate using methanol and a catalytic amount of sulfuric acid.
Bromomethylation: The methyl 4-bromobenzoate undergoes bromomethylation to introduce a bromomethyl group at the 2-position, forming methyl 4-bromo-2-(bromomethyl)benzoate.
Nucleophilic Substitution: The bromomethyl group is then substituted with methyl(1H-1,2,4-triazol-5-ylmethyl)amine under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The triazole ring and the benzoate ester can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the ester or triazole ring.
Hydrolysis: 4-bromo-2-[[methyl(1H-1,2,4-triazol-5-ylmethyl)amino]methyl]benzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The triazole ring is known for its bioactivity, which could be leveraged in drug discovery.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. The presence of the triazole ring suggests possible antifungal, antibacterial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-[[methyl(1H-1,2,4-triazol-5-ylmethyl)amino]methyl]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring could play a crucial role in binding to the active site of enzymes or receptors, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-(bromomethyl)benzoate: Similar structure but lacks the triazole ring.
Methyl 4-bromo-2-[[methyl(1H-1,2,4-triazol-3-ylmethyl)amino]methyl]benzoate: Similar but with a different substitution pattern on the triazole ring.
Methyl 4-chloro-2-[[methyl(1H-1,2,4-triazol-5-ylmethyl)amino]methyl]benzoate: Similar but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of methyl 4-bromo-2-[[methyl(1H-1,2,4-triazol-5-ylmethyl)amino]methyl]benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a triazole ring makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-bromo-2-[[methyl(1H-1,2,4-triazol-5-ylmethyl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-18(7-12-15-8-16-17-12)6-9-5-10(14)3-4-11(9)13(19)20-2/h3-5,8H,6-7H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBNWYIMYHZGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)C(=O)OC)CC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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